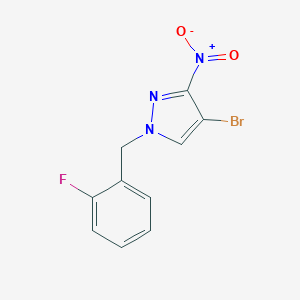

4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-[(2-fluorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZOPWRLSSGZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199968 | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512823-86-8 | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512823-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the novel compound, 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. As this molecule is not extensively documented in current literature, this paper establishes a foundational understanding by leveraging data from structurally analogous compounds and established principles of organic chemistry. The guide is intended for researchers and professionals in drug discovery and development, offering a predictive profile and a practical framework for the synthesis and analysis of this and similar pyrazole derivatives. Pyrazole-based compounds are of significant interest in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide serves as a roadmap for the exploration of this promising, yet understudied, chemical entity.

Introduction and Rationale

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and agrochemicals.[1] Its versatility allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to achieve desired biological effects.[1] The title compound, this compound, combines several key pharmacophores: a pyrazole core, a bromine atom (a common substituent in bioactive molecules), a nitro group (a known electron-withdrawing group that can influence molecular interactions), and a 2-fluorobenzyl moiety (often used to introduce aromatic interactions and improve metabolic stability).

Given the absence of experimental data for this specific molecule, this guide will provide:

-

A plausible, step-by-step synthetic route based on established methodologies for pyrazole chemistry.

-

A predicted profile of its core physicochemical properties, derived from computational analysis and comparison with related structures.

-

A detailed projection of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization.

This document is structured to provide both theoretical grounding and practical, actionable protocols for scientists working to synthesize and characterize this novel compound.

Proposed Synthesis and Methodologies

The synthesis of this compound can be logically approached in a two-step sequence, starting from the commercially available 4-bromo-1H-pyrazole. The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole (Precursor)

The initial step involves the electrophilic nitration of 4-bromo-1H-pyrazole. The introduction of a nitro group onto the pyrazole ring is a common modification in the synthesis of energetic materials and pharmacologically active compounds.[3][4]

Causality of Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and effective nitrating agent for deactivating aromatic systems. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the bromine atom.

-

Reaction Conditions: The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the nitration and to minimize side reactions. A potential side reaction is nitrodebromination, where the bromine atom is replaced by a nitro group.[5][6][7] The presence of water in the reaction medium can facilitate this process.[7]

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-bromo-1H-pyrazole in portions, ensuring the temperature does not exceed 10 °C.

-

Once the pyrazole is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

-

Maintain the reaction at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 4-bromo-3-nitro-1H-pyrazole, can be collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The second step is the N-alkylation of the synthesized precursor with 2-fluorobenzyl bromide. The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[1] However, the electronic and steric effects of the substituents on the pyrazole ring can strongly influence the regioselectivity of the reaction.[1][8] The electron-withdrawing nitro group at the 3-position is expected to direct the alkylation to the N1 position.

Causality of Experimental Choices:

-

Reagents: 2-fluorobenzyl bromide is the chosen alkylating agent. A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which then acts as a nucleophile.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.

Experimental Protocol:

-

Dissolve 4-bromo-3-nitro-1H-pyrazole in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution and stir the suspension.

-

Add 2-fluorobenzyl bromide dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of this compound are predicted using computational models and by drawing comparisons with structurally similar compounds.[9][10][11] These predicted values are crucial for applications in drug development, such as assessing potential bioavailability and designing formulation strategies.

| Property | Predicted Value | Rationale / Method of Prediction |

| Molecular Formula | C₁₀H₆BrFN₄O₂ | Based on the chemical structure. |

| Molecular Weight | 317.08 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to off-white solid | Based on the typical appearance of similar substituted nitropyrazoles. |

| Melting Point (°C) | 110 - 130 | The presence of a rigid aromatic core with polar substituents (nitro group) and a halogen suggests a crystalline solid with a relatively high melting point compared to non-substituted pyrazoles.[12] |

| Boiling Point (°C) | > 400 (with decomposition) | High molecular weight and polarity suggest a high boiling point. The nitro group may lead to decomposition at elevated temperatures.[13] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone). | The polar nitro group and the pyrazole ring will confer solubility in polar organic solvents. Solubility in water is expected to be low due to the hydrophobic benzyl and bromo substituents. |

| LogP (o/w) | 2.5 - 3.5 | The combination of a hydrophobic bromobenzyl group and a polar nitropyrazole core suggests a moderate lipophilicity, which is often desirable for drug candidates. This is an estimate based on fragment contributions. |

| pKa (acidic) | Not Applicable (No acidic protons) | The N-H proton of the pyrazole is alkylated. |

| pKa (basic) | ~ 1-2 | The pyrazole ring is weakly basic. The electron-withdrawing effects of the bromo and nitro groups significantly reduce the basicity of the remaining nitrogen atom. |

Predicted Spectroscopic Profile for Structural Elucidation

The characterization and confirmation of the structure of a novel compound rely heavily on spectroscopic methods.[14][15][16] Below is a prediction of the key spectral features for this compound.

¹H NMR Spectroscopy

-

Aromatic Protons (Fluorobenzyl Ring): A complex multiplet pattern is expected between 7.0 and 7.5 ppm, integrating to 4 protons. The fluorine atom will cause additional splitting.

-

Methylene Protons (-CH₂-): A singlet is expected around 5.4-5.6 ppm, integrating to 2 protons.

-

Pyrazole Proton: A singlet is expected for the C5-H of the pyrazole ring, likely in the range of 8.0-8.5 ppm.

¹³C NMR Spectroscopy

-

Pyrazole Carbons: Three distinct signals are expected. The C-Br and C-NO₂ signals will be significantly shifted.

-

Methylene Carbon (-CH₂-): A signal is expected around 50-55 ppm.

-

Fluorobenzyl Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-F Stretching: A strong band is expected in the region of 1000-1100 cm⁻¹.

-

Aromatic C=C Stretching: Bands are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z 316 and 318, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage at the benzylic position, resulting in a fragment corresponding to the 2-fluorobenzyl cation.

The analytical workflow for confirming the synthesis and purity of the compound is outlined in the diagram below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. connectsci.au [connectsci.au]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. longdom.org [longdom.org]

- 10. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 12. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. paperpublications.org [paperpublications.org]

- 16. jocpr.com [jocpr.com]

The Enigmatic Compound: An Analysis of CAS Number 512824-95-2

An extensive investigation into the scientific and patent literature has revealed a significant information gap regarding the chemical compound designated by CAS number 512824-95-2. Despite a thorough search of chemical databases and scholarly articles, no substantive data on its properties, synthesis, mechanism of action, or applications is publicly available.

This lack of information prevents the creation of a detailed technical guide as requested. The absence of data suggests several possibilities: the CAS number may be inaccurate, it could be a recently assigned identifier for a compound not yet described in published literature, or it may pertain to a proprietary substance whose details are not disclosed.

For researchers, scientists, and drug development professionals, the inability to access information on a specific chemical entity poses a significant challenge. The Chemical Abstracts Service (CAS) registry is a critical resource for uniquely identifying chemical substances, and a lack of associated data can impede research and development efforts.

It is recommended that the user verify the accuracy of the CAS number. If the number is correct, the compound may be so novel that its characteristics have not yet been disseminated in the public domain. In such cases, monitoring future publications and patent filings may be the only way to obtain the desired technical information.

Without foundational data on the compound's identity and characteristics, any discussion of its potential uses, experimental protocols, or signaling pathways would be purely speculative and would not meet the standards of scientific integrity and accuracy required for a technical guide. Therefore, no further details can be provided at this time.

Methodological & Application

Using 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in kinase inhibitor screening

An Application Guide for the Characterization of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in Kinase Inhibitor Screening

Authored by: Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This makes them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening and characterization of novel pyrazole-containing compounds, using this compound (hereafter designated as Compound Y ) as a representative example. We will detail the strategic rationale, experimental workflows, and step-by-step protocols required to assess its potential as a kinase inhibitor, from initial hit identification to selectivity profiling.

Introduction: The Rationale for Screening Compound Y

The human kinome comprises over 500 protein kinases that act as key nodes in signal transduction pathways controlling cell growth, differentiation, and survival.[1] Their role in oncogenesis is well-established, driving the proliferation and metastasis of tumor cells.[2][7] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[3]

The selection of candidate molecules for a screening campaign is a critical first step. Compound Y belongs to the pyrazole class of heterocyclic compounds, which is heavily featured in clinically successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][6][8] The specific substitutions on the pyrazole ring of Compound Y provide a sound chemical basis for investigating its kinase inhibitory potential:

-

Pyrazole Core: Acts as a versatile scaffold for presenting substituents in the correct spatial orientation to interact with the kinase hinge region.[6]

-

Bromo Group: Can form halogen bonds or occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.[8]

-

Nitro Group: A strong electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and participate in polar interactions.

-

2-Fluorobenzyl Group: This moiety can explore hydrophobic regions of the ATP-binding site, with the fluorine atom potentially forming specific interactions to improve potency or selectivity.

This application note outlines a systematic, multi-stage process to evaluate the activity and specificity of Compound Y, providing a robust framework for its characterization.

Compound Profile: this compound (Compound Y)

A thorough understanding of the test compound's properties is essential before commencing any screening protocol.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₆BrFN₄O₂ | Calculated |

| Molecular Weight | 317.08 g/mol | Calculated |

| Appearance | Assumed to be a solid | |

| Purity | >98% (Recommended) | HPLC, NMR |

| Solubility | Soluble in DMSO (e.g., at 10 mM) | Experimental |

| Storage | Store at -20°C, protected from light | Best Practice |

The Kinase Screening Cascade: A Strategic Workflow

A tiered approach is the most efficient and cost-effective strategy for inhibitor characterization.[9] The process begins with a broad primary screen to identify initial activity, followed by more detailed studies to confirm potency and define specificity.

Caption: The Kinase Inhibitor Screening Cascade.

Experimental Protocols

The following protocols are based on a luminescence-based kinase assay platform, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11] This format is universal, highly sensitive, and applicable to nearly all kinases.[11]

Protocol 1: Primary Kinase Inhibitor Screen

Objective: To perform a rapid, single-concentration screen to determine if Compound Y exhibits inhibitory activity against a selected kinase target.

Causality Behind Choices:

-

Kinase Target: Select a well-characterized kinase relevant to a disease area of interest (e.g., EGFR for cancer).

-

Inhibitor Concentration: A high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak inhibitors, minimizing false negatives.

-

Control Compound: Staurosporine is a potent, non-selective kinase inhibitor used as a positive control to validate that the assay is working correctly.[10]

-

ATP Concentration: The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the measured IC50 value in subsequent assays will closely approximate the true binding affinity (Ki).[12]

Materials:

-

Compound Y

-

Staurosporine (Positive Control)

-

DMSO (Vehicle Control)

-

Recombinant Kinase (e.g., EGFR)

-

Kinase Substrate (e.g., a specific peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capability

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Compound Y in 100% DMSO. From this, create a 100 µM working solution in Kinase Assay Buffer.

-

Assay Plate Setup:

-

Add 1 µL of 100% DMSO to "vehicle control" wells.

-

Add 1 µL of Staurosporine (at 10 µM) to "positive control" wells.

-

Add 1 µL of Compound Y (at 10 µM final concentration) to "test" wells.

-

-

Kinase Addition: Add 2 µL of the kinase solution (at an empirically determined optimal concentration) to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[13]

-

Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Vehicle - Signal_Positive))

A compound is typically considered a "hit" if it shows >50-70% inhibition in this primary screen.

Protocol 2: IC₅₀ Determination (Dose-Response Assay)

Objective: To determine the concentration of Compound Y required to inhibit 50% of the kinase activity (IC₅₀), a key measure of inhibitor potency.[14]

Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound Y in 100% DMSO, starting from a high concentration (e.g., 100 µM).

-

Assay Setup: Follow the same steps as the Primary Screen, but instead of a single concentration, add 1 µL of each dilution of Compound Y to the respective wells.

-

Data Acquisition: Measure luminescence for each concentration point.

Data Analysis:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism).

-

The software will calculate the IC₅₀ value from the curve fit.

Protocol 3: Kinase Selectivity Profiling

Objective: To evaluate the specificity of Compound Y by testing it against a broad panel of kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity.[12][15]

Causality Behind Choices:

-

Kinome Panel: Screening against a diverse panel representing different branches of the human kinome provides a comprehensive view of selectivity.[9][16] This is a self-validating approach; if the compound only inhibits the intended target or a small family of related kinases, it builds confidence in its specificity.

-

Data Visualization: Presenting the data in a table or as a "kinome map" allows for rapid visual assessment of the selectivity profile.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs).[9] The process involves running dose-response assays (as in Protocol 2) for Compound Y against a large number of kinases (e.g., 50 to >400).

Data Presentation (Hypothetical Results for Compound Y):

| Kinase Target | Kinase Family | IC₅₀ (nM) for Compound Y |

| Aurora A | Serine/Threonine | 15 |

| Aurora B | Serine/Threonine | 45 |

| EGFR | Tyrosine Kinase | >10,000 |

| VEGFR2 | Tyrosine Kinase | >10,000 |

| CDK2 | Serine/Threonine | 2,500 |

| JAK2 | Tyrosine Kinase | 8,500 |

| ABL1 | Tyrosine Kinase | >10,000 |

| p38α | Serine/Threonine | 7,800 |

Interpretation: Based on this hypothetical data, Compound Y is a potent inhibitor of Aurora A and B kinases with high selectivity over other tested kinases. This profile suggests it could be a valuable tool compound for studying Aurora kinase biology or a lead candidate for developing anti-mitotic cancer therapies.

Cellular Pathway Context and Downstream Validation

While biochemical assays are essential, confirming that an inhibitor works in a cellular environment is a critical next step.[17] A potent biochemical inhibitor may fail in cells due to poor permeability, efflux, or high intracellular ATP concentrations.[18]

Representative Signaling Pathway: The MAPK/ERK Pathway Kinases function within complex networks. An inhibitor targeting one kinase can have profound effects on downstream signaling. The diagram below illustrates the MAPK/ERK pathway, a common target in cancer therapy.[19]

Sources

- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment [journal.hep.com.cn]

Application of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in Antibacterial Assays: A Technical Guide

Authored by: Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, threatening to undermine decades of medical progress. This escalating crisis necessitates the urgent discovery and development of new classes of antibiotics with novel mechanisms of action. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising area of research due to their diverse pharmacological activities.[1][2][3][4] Pyrazole derivatives are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria, making them attractive candidates for new antibacterial agents.[1]

This technical guide focuses on the application of a specific pyrazole derivative, 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , in a suite of standard antibacterial assays. The unique structural features of this compound—a brominated pyrazole core, a nitro group, and a fluorobenzyl moiety—suggest a potential for significant bioactivity. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, while halogenation can enhance membrane permeability and overall efficacy.[5] This document provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial potential of this and similar novel compounds.

Core Principles and Mechanistic Considerations

While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from related compounds. Pyrazole derivatives have been shown to interfere with multiple bacterial processes, including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[1][6] The nitroaromatic functionality present in this molecule could also serve as a bio-reductive "warhead," where upon reduction by bacterial nitroreductases, it generates reactive nitrogen species that can damage DNA, proteins, and other cellular components.

This guide outlines three fundamental in vitro assays to characterize the antibacterial profile of this compound:

-

Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8][9]

-

Minimum Bactericidal Concentration (MBC): To ascertain the lowest concentration required to kill 99.9% of the initial bacterial inoculum, thereby distinguishing between bactericidal and bacteriostatic activity.[10][11][12]

-

Time-Kill Kinetics Assay: To assess the pharmacodynamic properties of the compound by evaluating the rate and extent of bacterial killing over time.[13][14][15]

Experimental Protocols

Preparation of Stock Solution

The accurate preparation of a stock solution is critical for reproducible results. Given the aromatic and halogenated nature of this compound, it is anticipated to have low aqueous solubility.

Protocol:

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

-

Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Store the stock solution at -20°C. For working solutions, further dilutions should be made in the appropriate sterile broth medium, ensuring the final DMSO concentration does not exceed 1% (v/v) in the assay wells, as higher concentrations can affect bacterial growth.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel antimicrobial agent.[8][9][16]

Materials:

-

96-well sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Compound stock solution (10 mg/mL in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Protocol Workflow:

Caption: Workflow for MIC Determination.

Step-by-Step Methodology:

-

Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate them into a tube of CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the compound stock solution diluted in CAMHB to twice the highest desired test concentration. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

-

Controls:

-

Growth Control (Well 11): 50 µL CAMHB + 50 µL bacterial inoculum.

-

Sterility Control (Well 12): 100 µL CAMHB only.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume to 100 µL per well and achieves the final target inoculum of 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

-

Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a quantitative follow-up to the MIC test, essential for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10][12]

Protocol Workflow:

Caption: Workflow for MBC Determination.

Step-by-Step Methodology:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Homogenize the contents of each selected well by gentle pipetting.

-

Spot-plate 10-20 µL from each of these wells onto a sterile, antibiotic-free nutrient agar plate (e.g., Mueller-Hinton Agar).

-

Also, plate a dilution of the growth control from the MIC plate to confirm the initial inoculum count.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum.[11][17] An agent is considered bactericidal if the MBC is no more than four times the MIC.[17]

Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate of antibacterial activity.[13][14]

Materials:

-

Flasks or tubes with sterile CAMHB

-

Bacterial inoculum prepared as for the MIC assay

-

Compound stock solution

-

Sterile saline for dilutions

-

Nutrient agar plates

Step-by-Step Methodology:

-

Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

-

Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of the aliquot in sterile saline.

-

Plate the dilutions onto nutrient agar plates to determine the viable cell count (CFU/mL).

-

Incubate the plates at 37°C for 18-24 hours, then count the colonies.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[14][18]

Hypothetical Data Presentation

The following tables represent plausible data for this compound against a panel of clinically relevant bacteria.

Table 1: Hypothetical MIC and MBC Data

| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Staphylococcus aureus ATCC 29213 | Positive | 4 | 8 | 2 (Bactericidal) |

| Enterococcus faecalis ATCC 29212 | Positive | 8 | 16 | 2 (Bactericidal) |

| Escherichia coli ATCC 25922 | Negative | 16 | 64 | 4 (Bactericidal) |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | >128 | >4 (Tolerant/Static) |

| Klebsiella pneumoniae ATCC BAA-1705 | Negative | 16 | 32 | 2 (Bactericidal) |

Table 2: Hypothetical Time-Kill Kinetics Data for S. aureus ATCC 29213

| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 |

| 2 | 6.45 | 6.10 | 5.25 | 4.88 | 4.15 |

| 4 | 7.31 | 6.55 | 4.12 | 3.54 | 2.65 |

| 6 | 8.15 | 7.02 | 3.05 | 2.41 | <2.00 |

| 8 | 8.90 | 7.85 | 2.56 | <2.00 | <2.00 |

| 24 | 9.50 | 8.60 | <2.00 | <2.00 | <2.00 |

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential antibacterial agent. By systematically determining its MIC, MBC, and time-kill kinetics, researchers can gain crucial insights into its potency, spectrum of activity, and bactericidal or bacteriostatic nature. This foundational data is indispensable for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The unique chemical scaffold of this compound, combined with the urgent need for new antibiotics, underscores the importance of its thorough evaluation.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. Available from: [Link]

-

ResearchGate. (n.d.). Pyrazole derivatives 10-16 preliminary antibacterial activity versus Gram positive and negative bacteria. Available from: [Link]

-

Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available from: [Link]

-

El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, M. G. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(8), 4233-4240. Available from: [Link]

-

Bentham Science Publishers. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6). Available from: [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

-

Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

-

Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

-

Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available from: [Link]

-

Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available from: [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

-

Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

-

Grokipedia. (n.d.). Minimum bactericidal concentration. Available from: [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

Sim, B., Tzarum, N., & Tiong, H. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20755. Available from: [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. Available from: [Link]

-

Scribd. (n.d.). Time Kill Assay. Available from: [Link]

-

MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1629. Available from: [Link]

-

MDPI. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Molecules, 27(2), 468. Available from: [Link]

-

MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 4(1). Available from: [Link]

-

International Journal of Current Research and Review. (2012). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. International Journal of Current Research and Review, 4(15), 110-115. Available from: [Link]

-

SciELO México. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 58(1), 79-82. Available from: [Link]

-

Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(5), 13008-13020. Available from: [Link]

-

Molecules. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][19][20]triazin-7(6H)-ones and Derivatives. Molecules, 26(18), 5649. Available from: [Link]

-

ResearchGate. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][19][20]triazin-7(6H)-ones and Derivatives. Available from: [Link]

-

Molecules. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 18. Available from: [Link]

-

ResearchGate. (1988). Nitropyrazoles (review). Available from: [Link]

-

ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available from: [Link]

-

Pharmacognosy Reviews. (2014). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 8(16), 136-144. Available from: [Link]

Sources

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meddocsonline.org [meddocsonline.org]

- 6. probiologists.com [probiologists.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. microchemlab.com [microchemlab.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. emerypharma.com [emerypharma.com]

- 15. scribd.com [scribd.com]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. nelsonlabs.com [nelsonlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: The 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] Its five-membered heterocyclic ring, featuring two adjacent nitrogen atoms, offers a versatile framework for designing molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a particularly promising, albeit underexplored, derivative: 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole .

The strategic combination of functionalities on this scaffold—a bromine atom, a nitro group, and a 2-fluorobenzyl substituent—provides a unique chemical space for therapeutic innovation. The bromine at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The electron-withdrawing nitro group at the 3-position can significantly influence the molecule's electronic properties and may contribute to its biological activity profile.[5] Furthermore, the N-1 substituted 2-fluorobenzyl moiety is a feature known to enhance metabolic stability and improve pharmacokinetic properties in drug candidates. The incorporation of fluorine can modulate lipophilicity and binding affinity to biological targets.[6][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and potential therapeutic applications of the this compound scaffold. We present detailed, field-proven protocols and explain the scientific rationale behind the experimental choices, empowering researchers to unlock the full potential of this promising molecular framework.

PART 1: Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process involving the nitration of 4-bromo-1H-pyrazole followed by N-alkylation.

Synthesis Workflow

Caption: Synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 4-Bromo-1H-pyrazole to 4-Bromo-3-nitro-1H-pyrazole

-

Rationale: The nitration of the pyrazole ring is a crucial step to introduce the nitro group, which is a key feature of the target scaffold. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic systems. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

-

Materials:

-

4-Bromo-1H-pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 4-bromo-1H-pyrazole (1.0 eq) to chilled concentrated sulfuric acid.

-

Stir the mixture until the pyrazole is completely dissolved, maintaining the temperature at 0-5 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the pyrazole solution using a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, 4-bromo-3-nitro-1H-pyrazole.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: N-Alkylation of 4-Bromo-3-nitro-1H-pyrazole

-

Rationale: This step introduces the 2-fluorobenzyl group at the N-1 position of the pyrazole ring. The use of a base like potassium carbonate is essential to deprotonate the pyrazole nitrogen, making it nucleophilic for the subsequent reaction with the electrophilic 2-fluorobenzyl bromide.[10] DMF is a suitable polar aprotic solvent for this type of reaction.

-

Materials:

-

4-Bromo-3-nitro-1H-pyrazole (from Step 1)

-

2-Fluorobenzyl bromide

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle.

-

-

Procedure:

-

To a solution of 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final product, this compound.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the methylene protons of the benzyl group, and the aromatic protons of the fluorophenyl ring. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₆BrFN₄O₂. |

| FT-IR | Characteristic absorption bands for C-H, C=C, C-N, N-O (nitro), and C-F bonds. |

| Melting Point | A sharp melting point range indicating the purity of the compound. |

PART 2: Application Notes & Protocols for Biological Screening

The unique structural features of this compound suggest its potential as a scaffold for developing novel therapeutics in several key areas. The following protocols provide a framework for screening its biological activity.

Application I: Anticancer Activity

-

Scientific Rationale: Pyrazole derivatives are well-documented as potent anticancer agents, often acting as inhibitors of protein kinases or by inducing apoptosis.[11][12][13][14] The nitro group can enhance the electrophilic nature of the molecule, potentially leading to interactions with biological nucleophiles in cancer cells.

-

Experimental Workflow:

Caption: Workflow for in vitro anticancer screening.

-

Protocol: MTT Assay for Cytotoxicity Screening [12]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Application II: Anti-inflammatory Activity

-

Scientific Rationale: Many pyrazole derivatives exhibit significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenases (COX) or by suppressing the production of pro-inflammatory cytokines.[15]

-

Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages [15]

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by stimulating the cells with LPS (100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

-

Application III: Antimicrobial Activity

-

Scientific Rationale: The pyrazole scaffold is present in several antimicrobial agents. The combination of halogens and a nitro group on a heterocyclic ring can contribute to antimicrobial efficacy.

-

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (a known antibiotic) and a negative control (no compound) for each bacterial strain.

-

PART 3: Data Presentation and Interpretation

Due to the novel nature of this specific scaffold, the following table is illustrative. Researchers should populate it with their experimental data.

| Application | Assay | Cell Line / Strain | Parameter | Illustrative Result |

| Anticancer | MTT Assay | MCF-7 | IC₅₀ (µM) | 5.2 |

| MTT Assay | A549 | IC₅₀ (µM) | 8.7 | |

| Anti-inflammatory | LPS-induced Cytokine Release | RAW 264.7 | TNF-α Inhibition IC₅₀ (µM) | 12.5 |

| Antimicrobial | Broth Microdilution | S. aureus | MIC (µg/mL) | 16 |

| Broth Microdilution | E. coli | MIC (µg/mL) | 32 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its strategic design combines a versatile synthetic handle, a potentially bio-active nitro group, and a pharmacokinetic-enhancing fluorobenzyl moiety. The protocols outlined in this guide provide a robust framework for its synthesis and for exploring its potential in oncology, inflammation, and infectious diseases. Further derivatization, particularly through cross-coupling reactions at the 4-position, could lead to the discovery of new chemical entities with enhanced potency and selectivity.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). PubMed. Retrieved from [Link]

-

The Importance of Fluorinated Heterocycles in Drug Design. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central (PMC). Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved from [Link]

-

Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (2005). Retrieved from [Link]

-

Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (2014). MDPI. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2013). PubMed Central (PMC). Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Oriental Journal of Chemistry. Retrieved from [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry. Retrieved from [Link]

-

Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2012). PubMed Central (PMC). Retrieved from [Link]

-

Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). PubMed Central (PMC). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). SpringerLink. Retrieved from [Link]

-

Synthetic route for 1-benzyl-2, 4-diarylimidazoles 16. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. (2014). PubMed Central (PMC). Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PubMed Central (PMC). Retrieved from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

-

1-benzyl-4-bromo-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central (PMC). Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-BROMO-3-NITRO-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. scielo.org.mx [scielo.org.mx]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - 4-bromo-1-methyl-3-nitro-1h-pyrazole (C4H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 89607-12-5|4-Bromo-1-methyl-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

Derivatization of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole for SAR studies

Application Note & Protocols

Strategic Derivatization of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole: A Modular Approach for Structure-Activity Relationship (SAR) Studies

Abstract: This guide provides a comprehensive framework for the chemical modification of this compound, a versatile scaffold for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We detail modular derivatization strategies at the C4 and C3 positions, including palladium-catalyzed cross-coupling reactions and transformations of the nitro group. Each section includes field-proven insights into reaction mechanisms and detailed, step-by-step protocols for practical implementation in a drug discovery setting.

Introduction: The Strategic Value of the Pyrazole Scaffold

In medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery.[1] The pyrazole nucleus, a five-membered diazole heterocycle, has firmly established itself as such a scaffold.[2][3][4] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Zanubrutinib, highlights its metabolic stability and versatile binding capabilities.[2][5]

The process of optimizing a lead compound hinges on systematic Structure-Activity Relationship (SAR) studies, which correlate modifications of a molecule's chemical structure with its biological activity.[6][7][8] This iterative process allows medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties.[8][9]

The subject of this guide, This compound (I) , is an intelligently designed starting material for SAR exploration. Its architecture offers three distinct points for diversification:

-

C4-Bromo Group: A versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.

-

C3-Nitro Group: A powerful electron-withdrawing group that activates the pyrazole ring and serves as a synthetic precursor to an amino group, opening a secondary vector for diversification.[10][11]

-

N1-(2-fluorobenzyl) Group: This moiety can be varied in earlier synthetic stages to probe specific hydrophobic or hydrogen-bonding interactions within a target's binding pocket.

This document outlines robust protocols to exploit these features, enabling research teams to rapidly generate analog libraries for comprehensive SAR analysis.

A Multi-Vector Derivatization Strategy

The derivatization of scaffold I can be approached through several high-yield, well-established synthetic pathways. The choice of reaction depends on the desired final functionality. The overall strategy is depicted below.

Caption: Overall workflow for the derivatization of scaffold I .

Part A: C-C and C-N Bond Formation at the C4-Position

The bromine atom at the C4 position is the primary site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: Installation of (Hetero)Aryl Moieties

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between the pyrazole core and an aryl or heteroaryl boronic acid.[12] This is invaluable for exploring interactions in aromatic-binding regions of a protein target.

Causality Behind Protocol Choices:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable, commercially available catalyst that is effective for a wide range of substrates.

-

Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[12][13]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is essential for dissolving the inorganic base and aiding the formation of the active boronate.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired (hetero)aryl boronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 85-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

| Boronic Acid Partner | Typical Yield Range | Notes |

| Phenylboronic acid | 85-95% | Standard, robust coupling. |

| 4-Methoxyphenylboronic acid | 80-92% | Electron-donating groups are well-tolerated. |

| 4-Trifluoromethylphenylboronic acid | 75-88% | Electron-withdrawing groups may require slightly longer reaction times. |

| Pyridine-3-boronic acid | 60-75% | Heteroaromatic substrates can sometimes chelate to the palladium, potentially requiring ligand optimization.[14] |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne.[15][16] The resulting alkynyl derivatives are excellent precursors for further chemistry (e.g., click chemistry, reductions) or can be used to probe narrow, linear pockets in a binding site.

Causality Behind Protocol Choices:

-

Dual Catalysis: This reaction uniquely employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[17] The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[18]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.[15]

Protocol 3.2: General Procedure for Sonogashira Coupling

-

Setup: To a Schlenk flask under argon, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor progress by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Alkyne Partner | Typical Yield Range | Notes |

| Phenylacetylene | 88-96% | A robust and reliable coupling partner. |

| 1-Hexyne | 80-90% | Aliphatic alkynes couple efficiently. |

| Propargyl alcohol | 70-85% | The free hydroxyl group is generally tolerated under these mild conditions.[19] |

| Trimethylsilylacetylene | 90-98% | Often used to install a terminal alkyne after a subsequent deprotection step.[17] |

Buchwald-Hartwig Amination: Direct C-N Bond Formation

For introducing nitrogen-based functionality directly at the C4 position, the Buchwald-Hartwig amination is the premier method.[20] It allows the coupling of aryl halides with a vast range of primary and secondary amines, which would be impossible via classical SₙAr chemistry on this electron-rich ring system.[21]

Causality Behind Protocol Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos promote the crucial reductive elimination step, which is often the rate-limiting step for C-N bond formation.[22] A pre-catalyst like Pd₂(dba)₃ is commonly used as the palladium source.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[23]

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under a strict argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.08 eq) to a Schlenk tube. Add sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours. Monitor by LC-MS.

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: The crude material is often purified by flash column chromatography.

| Amine Partner | Typical Yield Range | Notes |

| Morpholine | 85-95% | Cyclic secondary amines are excellent substrates. |

| Aniline | 75-85% | Aryl amines couple well, though may require slightly higher catalyst loading. |

| Benzylamine | 80-90% | Primary amines are also effective coupling partners.[22] |

| Ammonia equivalent (e.g., LiHMDS) | 60-75% | Specialized reagents can be used to install a primary -NH₂ group.[22] |

Part B: Derivatization via the C3-Nitro Group

The nitro group is not merely a passive substituent; it is a key functional handle for a secondary round of diversification. Its reduction to a primary amine unveils a new site for derivatization.

Nitro Group Reduction to a Primary Amine

The reduction of an aromatic nitro group is a fundamental transformation. Tin(II) chloride in ethanol is a classic and highly reliable method that is tolerant of many functional groups, including the C-Br bond, should this reaction be performed on the starting material.

Protocol 4.1: Reduction of the C3-Nitro Group

-

Setup: To a round-bottom flask, add the 3-nitro-pyrazole derivative (1.0 eq) and dissolve it in ethanol (EtOH).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction is typically complete when TLC or LC-MS shows full consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add ethyl acetate and carefully basify the aqueous layer by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A white precipitate of tin salts will form.

-

Filtration & Extraction: Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 3-amino-pyrazole, which is often pure enough for the next step.

Functionalization of the C3-Amino Group

The newly formed 3-amino group is a versatile nucleophile, readily participating in reactions to form stable amide or sulfonamide linkages.

Protocol 4.2a: Amide Formation via Acylation

-

Setup: Dissolve the crude 3-amino-pyrazole (1.0 eq) in dichloromethane (DCM) or THF. Add pyridine or triethylamine (1.5 eq) to act as a base.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).

-

Work-up: Dilute with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Protocol 4.2b: Sulfonamide Formation

-

Setup: Dissolve the 3-amino-pyrazole (1.0 eq) in pyridine, which acts as both solvent and base.

-

Sulfonylation: Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

-

Reaction: Stir at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice-water, which will often precipitate the product. If not, extract with ethyl acetate. Wash the organic layer with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.

-

Purification: Dry, concentrate, and purify the crude product by column chromatography or recrystallization.

Conclusion

The this compound scaffold provides an exceptional platform for rapidly generating diverse libraries of compounds for SAR studies. By strategically employing a suite of modern synthetic reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings at the C4 position, followed by reduction and functionalization of the C3-nitro group—researchers can systematically probe the chemical space around the pyrazole core. The protocols detailed herein are robust, scalable, and grounded in established chemical principles, providing a reliable roadmap for accelerating drug discovery programs.

References